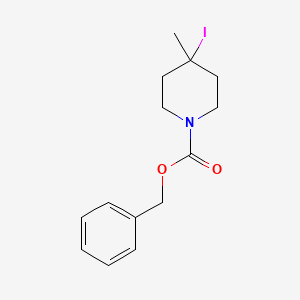
Benzyl 4-iodo-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-iodo-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H18INO2 and a molecular weight of 359.20269 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-4-methylpiperidine-1-carboxylate typically involves the iodination of a piperidine derivative followed by esterification. One common method includes the reaction of 4-methylpiperidine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-4-methylpiperidine. This intermediate is then reacted with benzyl chloroformate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to prevent contamination and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methylpiperidine derivatives.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 4-azido-4-methylpiperidine derivatives.
Reduction: 4-methylpiperidine.
Oxidation: 4-methylpiperidinone.
Applications De Recherche Scientifique
Chemistry: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as cholinesterase inhibitors .
Industry: This compound is used in the development of new materials and as a building block in the synthesis of complex molecules for industrial applications .
Mécanisme D'action
The mechanism of action of Benzyl 4-iodo-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, which includes interactions with amino acid residues such as tryptophan and phenylalanine .
Comparaison Avec Des Composés Similaires
4-Benzylpiperidine: A compound with similar structural features but without the iodine atom.
Benzyl 4-iodopiperidine-1-carboxylate: A closely related compound with similar chemical properties but without the methyl group.
Uniqueness: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate is unique due to the presence of both the iodine and methyl groups, which can influence its reactivity and biological activity. The iodine atom provides a site for further functionalization, while the methyl group can affect the compound’s steric and electronic properties .
Propriétés
Formule moléculaire |
C14H18INO2 |
|---|---|
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
benzyl 4-iodo-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
ISYNYJZPSQKFBA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


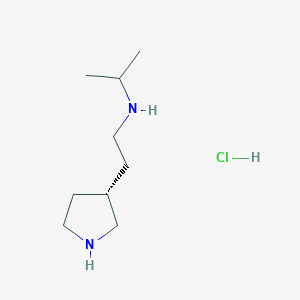

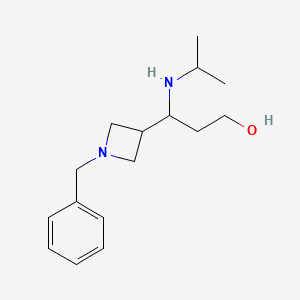

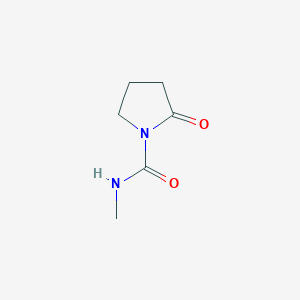
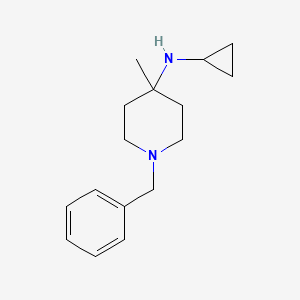

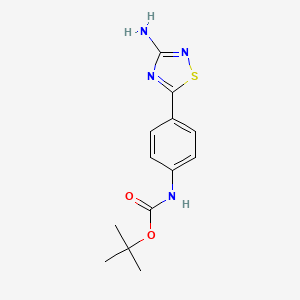


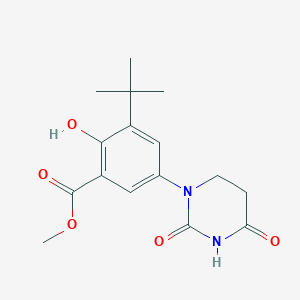

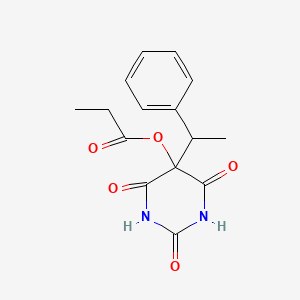
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
